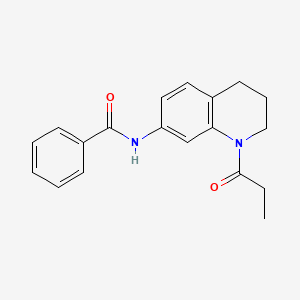
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as N-propyl-7-benzamide, is a potent inhibitor of human cytochrome P450 enzymes. It is a synthetic compound that has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetic studies. It is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action.
Applications De Recherche Scientifique
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetic studies. It is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action. It has been used to study the metabolism of drugs, such as warfarin, diazepam, and phenytoin. It has also been used to study the effects of drugs on the liver, kidney, and other organs.
Mécanisme D'action
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is a potent inhibitor of human cytochrome P450 enzymes, which are involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing it from metabolizing drugs. This inhibition of drug metabolism leads to an increase in the concentration of the drug in the body, resulting in an increased effect.
Biochemical and Physiological Effects
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, resulting in an increased concentration of the drug in the body. It has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action. It is a relatively inexpensive compound and is readily available. However, it has a relatively short shelf life and must be stored in a cool, dry place.
Orientations Futures
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on the liver, kidney, and other organs. It could also be used to study the metabolism of drugs, as well as their pharmacokinetics. Additionally, it could be used to study the effects of drugs on the immune system and other biological systems. Finally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer and Alzheimer's disease.
Méthodes De Synthèse
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide can be synthesized from N-propyl-1,2,3,4-tetrahydroquinoline and benzoyl chloride. A solution of N-propyl-1,2,3,4-tetrahydroquinoline in acetonitrile is treated with a solution of benzoyl chloride in acetonitrile. The reaction is heated to reflux for 24 hours, and the excess benzoyl chloride is then removed by distillation. The resulting N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is then purified by recrystallization.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-14-10-11-16(13-17(14)21)20-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRFINCGMLFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)
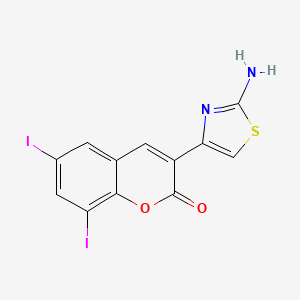
![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)
![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)
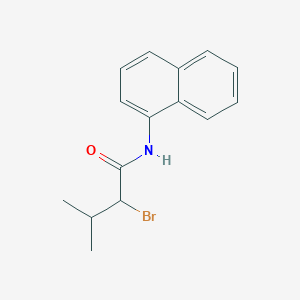
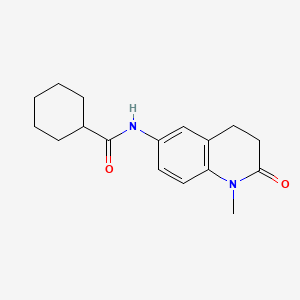
![2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6577915.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)
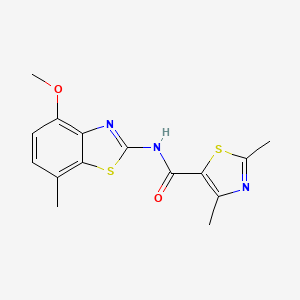

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)
